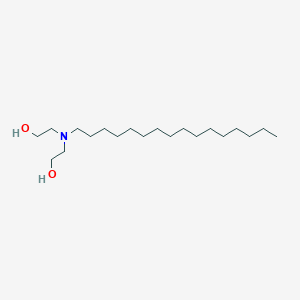

N-Hexadecyl diethanolamine

説明

特性

IUPAC Name |

2-[hexadecyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19-22)18-20-23/h22-23H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWIPTSHMLSLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074261 | |

| Record name | N-Hexadecyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18924-67-9, 68603-40-7 | |

| Record name | 2,2′-(Hexadecylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18924-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmityldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018924679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C16-18, N,N-bis(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068603407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C16-18, N,N-bis(hydroxyethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Hexadecyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C16-18, N,N-bis(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(hexadecylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM2FT4J7XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Hexadecyl Diethanolamine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexadecyl diethanolamine, a tertiary amine with a long alkyl chain, is a versatile molecule with significant potential in various scientific and industrial fields, including drug delivery and formulation. Its amphiphilic nature, arising from the combination of a hydrophobic hexadecyl tail and a hydrophilic diethanolamine headgroup, dictates its unique physicochemical properties and diverse applications. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of N-Hexadecyl diethanolamine, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

N-Hexadecyl diethanolamine is classified as a tertiary amine and a diol.[1] The central nitrogen atom is bonded to a sixteen-carbon alkyl chain (hexadecyl group) and two hydroxyethyl groups. This structure imparts both lipophilic and hydrophilic characteristics to the molecule.

Systematic IUPAC Name: 2-[hexadecyl(2-hydroxyethyl)amino]ethanol[1]

Synonyms: Palmityldiethanolamine, N,N-bis(2-hydroxyethyl)hexadecylamine[1]

Chemical Structure:

Physicochemical Properties

Table 1: Physicochemical Properties of N-Hexadecyl Diethanolamine

| Property | Value | Reference |

| Molecular Formula | C20H43NO2 | [1] |

| Molecular Weight | 329.56 g/mol | [1] |

| CAS Number | 18924-67-9 | [1] |

| Appearance | Waxy Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Low in water; Soluble in organic solvents (predicted) |

Synthesis of N-Hexadecyl Diethanolamine

Several synthetic routes have been established for the preparation of N-Hexadecyl diethanolamine. The choice of method often depends on the desired scale, purity, and available starting materials.

Experimental Protocol: Alkylation of Diethanolamine

One common laboratory-scale synthesis involves the direct alkylation of diethanolamine with a hexadecyl halide, such as hexadecyl bromide.[2]

Materials:

-

Diethanolamine

-

Hexadecyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

Procedure:

-

Dissolve diethanolamine and hexadecyl bromide in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add potassium carbonate to the mixture to act as a base and neutralize the hydrobromic acid formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude N-Hexadecyl diethanolamine by recrystallization or column chromatography.

Logical Relationship of Synthesis Steps:

Caption: General workflow for the synthesis of N-Hexadecyl diethanolamine via alkylation.

Applications in Research and Drug Development

The unique amphiphilic structure of N-Hexadecyl diethanolamine makes it a valuable compound in several research and development areas, particularly in the pharmaceutical sciences.

-

Surfactant and Emulsifying Agent: Its ability to reduce surface tension makes it an effective emulsifier for creating stable oil-in-water and water-in-oil formulations. This is crucial for the development of various drug delivery systems, such as creams, lotions, and ointments.

-

Lipid Nanoparticle Formulation: Long-chain amines like N-Hexadecyl diethanolamine are investigated for their role as cationic lipids in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics (e.g., siRNA, mRNA). The positively charged amine group can interact with the negatively charged backbone of nucleic acids, facilitating their encapsulation.

-

Antimicrobial Activity: N-alkyl diethanolamines, including the hexadecyl derivative, have demonstrated antimicrobial properties.[2] Their mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[3] This suggests potential applications in the development of novel antimicrobial agents or as excipients with antimicrobial properties in pharmaceutical formulations.

Antimicrobial Mode of Action

The antimicrobial activity of N-alkyl diethanolamines is linked to their surface activity and their ability to partition into the lipid bilayer of bacterial cell membranes. The proposed mechanism involves the following steps:

-

Adsorption to the Cell Surface: The positively charged (protonated) diethanolamine headgroup interacts with the negatively charged components of the bacterial cell wall.

-

Insertion into the Membrane: The hydrophobic hexadecyl tail penetrates the lipid bilayer of the cytoplasmic membrane.

-

Membrane Disruption: The insertion of the molecule disrupts the ordered structure of the lipid bilayer, increasing its permeability.

-

Leakage of Cellular Contents: This disruption leads to the leakage of essential ions (e.g., potassium) and small molecules from the cytoplasm.[3]

-

Inhibition of Cellular Processes: The loss of the electrochemical gradient across the membrane and the depletion of essential molecules inhibit vital cellular processes, ultimately leading to cell death.

Signaling Pathway of Antimicrobial Action:

Caption: Proposed mechanism of antimicrobial action of N-Hexadecyl diethanolamine.

Conclusion

N-Hexadecyl diethanolamine is a multifaceted compound with significant promise in various research and development sectors, most notably in the formulation of drug delivery systems and as a potential antimicrobial agent. Its synthesis is achievable through established chemical routes, and its amphiphilic nature is the primary driver of its functionality. Further research into its specific physicochemical properties and its interactions within biological systems will undoubtedly unlock new applications and refine its use in the pharmaceutical and other industries.

References

- 1. The mode of action of N-(n-Dodecyl)diethanolamine with particular reference to the effect of protonation on uptake by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Antimicrobial action of dodecyldiethanolamine: induced membrane damage in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Hexadecyl Diethanolamine from Hexadecyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Hexadecyl diethanolamine, a tertiary amine with significant applications in various fields, including as a precursor for surfactants and quaternary ammonium compounds. The primary focus of this document is the synthesis route from hexadecyl bromide and diethanolamine, a common and efficient laboratory-scale method.

Introduction

N-Hexadecyl diethanolamine, also known as 2,2'-(hexadecylimino)diethanol, is a long-chain tertiary amine. Its structure, featuring a hydrophobic hexadecyl tail and a hydrophilic diethanolamine head group, imparts amphiphilic properties that are valuable in the development of surfactants, emulsifiers, and other functional molecules. The synthesis of this compound is a key step in the production of various specialty chemicals.

The most direct and widely utilized laboratory-scale synthesis involves the N-alkylation of diethanolamine with hexadecyl bromide. This reaction is a classic example of a nucleophilic substitution, where the secondary amine of diethanolamine acts as the nucleophile, attacking the electrophilic carbon of hexadecyl bromide and displacing the bromide ion.

Chemical Reaction and Stoichiometry

The overall chemical reaction for the synthesis of N-Hexadecyl diethanolamine from hexadecyl bromide is as follows:

Caption: Reaction pathway for the synthesis of N-Hexadecyl diethanolamine.

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) formed as a byproduct. Common bases used for this purpose include sodium carbonate (Na₂CO₃) or triethylamine (Et₃N). The choice of base can influence the reaction rate and work-up procedure.

Experimental Protocols

General Laboratory-Scale Synthesis

This protocol is adapted from procedures for the N-alkylation of diethanolamine with other alkylating agents.

Materials:

-

Diethanolamine

-

Hexadecyl bromide

-

Sodium carbonate (anhydrous) or Triethylamine

-

Solvent (e.g., acetonitrile, ethanol, or N,N-dimethylformamide - DMF)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethanolamine (1.0 equivalent) in the chosen solvent.

-

Add the base to the solution. If using sodium carbonate, use a slight molar excess (e.g., 1.1 equivalents). If using triethylamine, use at least one equivalent.

-

Slowly add hexadecyl bromide (1.0 equivalent) to the stirred mixture.

-

Heat the reaction mixture to a temperature between 80-120°C and maintain it for several hours (e.g., 4-24 hours). The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If sodium carbonate was used, filter the mixture to remove the inorganic salts. If triethylamine was used, the triethylammonium bromide salt may precipitate upon cooling and can be filtered off, or it can be removed during the work-up.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified as described in the purification section.

Non-Solvent Synthesis Approach

A solvent-free approach offers environmental and economic benefits. This protocol is based on the synthesis of a similar quaternary ammonium salt.

Materials:

-

Diethanolamine

-

Hexadecyl bromide

Procedure:

-

In a reaction vessel, combine diethanolamine and hexadecyl bromide. A slight molar excess of one of the reactants may be used to drive the reaction to completion.

-

Heat the mixture with stirring to a temperature of approximately 110°C.

-

Maintain the reaction at this temperature for a period of 2-4 hours.

-

Monitor the reaction progress.

-

Upon completion, the crude product is obtained and can be purified.

Data Presentation

The following tables summarize the key reactants and expected products, along with their physical properties.

Table 1: Reactant and Product Properties

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Physical State at STP |

| Diethanolamine | C₄H₁₁NO₂ | 105.14 | Viscous liquid or solid |

| Hexadecyl bromide | C₁₆H₃₃Br | 305.34 | Liquid or low-melting solid |

| N-Hexadecyl diethanolamine | C₂₀H₄₃NO₂ | 329.56 | Waxy solid |

Table 2: Reaction Conditions for Similar N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Diethyl sulfate | Sodium Carbonate | Water | 20-92 | 2 | 90.5 | U.S. Patent 2,451,942 |

| 1-Bromohexadecane | N/A | None | 110 | ~2 | Not specified | Adapted from similar synthesis |

Purification

The purification of the crude N-Hexadecyl diethanolamine is crucial to remove unreacted starting materials, byproducts, and any potential over-alkylation products (quaternary ammonium salts).

Common Purification Techniques:

-

Distillation: While effective for lower boiling point amines, the high boiling point of N-Hexadecyl diethanolamine makes high-vacuum distillation necessary, which may not always be practical on a lab scale.

-

Crystallization: The product is a waxy solid and can potentially be purified by recrystallization from a suitable solvent or solvent mixture.

-

Column Chromatography: Adsorption chromatography using silica gel or alumina can be employed to separate the tertiary amine from less polar impurities (like unreacted hexadecyl bromide) and more polar impurities (like unreacted diethanolamine and salts). For tertiary amines, which can interact strongly with acidic silica gel, using an amine-functionalized silica gel or adding a small amount of a basic modifier (like triethylamine) to the eluent can improve separation.

Characterization

The structure and purity of the synthesized N-Hexadecyl diethanolamine should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexadecyl chain (a triplet for the terminal methyl group, a large multiplet for the methylene groups, and a triplet for the methylene group adjacent to the nitrogen), and signals for the methylene groups of the diethanolamine moiety.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, which can be assigned based on their chemical environment.

-

Note: As of the time of this writing, publicly available ¹H and ¹³C NMR spectra for N-Hexadecyl diethanolamine could not be located.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3300 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and C-N stretching.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the synthesis and purification of N-Hexadecyl diethanolamine.

Caption: General workflow for the synthesis and purification of N-Hexadecyl diethanolamine.

Conclusion

The synthesis of N-Hexadecyl diethanolamine from hexadecyl bromide is a straightforward and adaptable method for producing this valuable tertiary amine. By carefully controlling the reaction conditions, including temperature, reaction time, and the choice of base and solvent, a good yield of the desired product can be obtained. Proper purification and characterization are essential to ensure the final product's quality and suitability for its intended applications in research, drug development, and the chemical industry. Further optimization of the reaction conditions, particularly exploring solvent-free methods, could lead to more efficient and environmentally friendly synthetic routes.

An In-depth Technical Guide to N-Hexadecyl Diethanolamine and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexadecyl diethanolamine, a tertiary amine and diol, is a versatile amphiphilic molecule with a hydrophobic 16-carbon alkyl chain and a hydrophilic diethanolamine head group. This structure imparts surfactant properties, making it a subject of interest in various research and industrial applications, including as an emulsifying agent, in the formulation of nanoparticles for drug delivery, and for its antimicrobial properties. This technical guide provides a comprehensive overview of N-Hexadecyl diethanolamine, its synonyms, physicochemical properties, relevant experimental protocols, and an exploration of potential biological activities and signaling pathways, drawing comparisons with closely related compounds where direct data is limited.

Synonyms and Chemical Identifiers

N-Hexadecyl diethanolamine is known by several names in scientific literature and commercial contexts. Proper identification is crucial for accurate research and sourcing.

-

Systematic IUPAC Name: 2-[hexadecyl(2-hydroxyethyl)amino]ethanol

-

Common Synonyms:

-

Palmityldiethanolamine

-

N,N-bis(2-hydroxyethyl)hexadecylamine

-

-

CAS Number: 18924-67-9

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₃NO₂ | |

| Molecular Weight | 329.56 g/mol | |

| Appearance | White solid or viscous liquid | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water | Inferred from its amphiphilic structure |

| pKa | Data not available for the N-hexadecyl derivative. The pKa of the parent compound, diethanolamine, is 8.88 at 25°C. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, antimicrobial evaluation, and formulation of N-Hexadecyl diethanolamine into lipid nanoparticles.

Synthesis of N-Hexadecyl Diethanolamine

A common laboratory-scale synthesis involves the nucleophilic substitution reaction between diethanolamine and an alkyl halide.

Objective: To synthesize N-Hexadecyl diethanolamine by alkylation of diethanolamine with hexadecyl bromide.

Materials:

-

Diethanolamine

-

Hexadecyl bromide

-

Sodium carbonate (or another suitable base)

-

Ethanol (or other suitable solvent)

-

Distilled water

-

Rotary evaporator

-

Standard glassware for reflux reaction

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethanolamine in ethanol.

-

Add sodium carbonate to the solution to act as a base.

-

Slowly add hexadecyl bromide to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Resuspend the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water in a separatory funnel to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent to obtain the crude N-Hexadecyl diethanolamine.

-

Purify the product by column chromatography or recrystallization as needed.

Caption: Workflow for the synthesis of N-Hexadecyl diethanolamine.

Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial properties of N-Hexadecyl diethanolamine can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the MIC of N-Hexadecyl diethanolamine against a specific bacterial strain.

Materials:

-

N-Hexadecyl diethanolamine

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland standard

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of N-Hexadecyl diethanolamine in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest concentration to be tested.

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours), select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Setup and Serial Dilution:

-

Add 50 µL of CAMHB to all wells of a 96-well plate except the first column.

-

Add 100 µL of the highest concentration of N-Hexadecyl diethanolamine (in CAMHB) to the first column.

-

Perform serial twofold dilutions by transferring 50 µL from each well to the next, mixing thoroughly. Discard 50 µL from the last column of dilutions.

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of N-Hexadecyl diethanolamine that completely inhibits visible bacterial growth.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Formulation of Lipid Nanoparticles (LNPs)

N-Hexadecyl diethanolamine can be used as a cationic or ionizable lipid in the formulation of lipid nanoparticles for drug delivery, such as for siRNA or mRNA.

Objective: To formulate lipid nanoparticles incorporating N-Hexadecyl diethanolamine.

Materials:

-

N-Hexadecyl diethanolamine (as the ionizable lipid)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

PEGylated lipid (e.g., DMG-PEG 2000)

-

Ethanol

-

Aqueous buffer (e.g., sodium acetate, pH 4-5)

-

Nucleic acid cargo (e.g., mRNA, siRNA)

-

Microfluidic mixing device or manual mixing setup

-

Dialysis system

-

Particle size analyzer

Procedure:

-

Lipid Stock Preparation:

-

Dissolve N-Hexadecyl diethanolamine, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions.

-

Combine the lipid stock solutions in a desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

-

Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the aqueous buffer.

-

LNP Formation:

-

Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes and infuse them into a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

Manual Mixing: Rapidly inject the lipid-ethanol solution into the aqueous nucleic acid solution with vigorous stirring.

-

-

Dialysis: Dialyze the resulting LNP suspension against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated components.

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.

-

Determine the encapsulation efficiency of the nucleic acid cargo using a suitable assay (e.g., RiboGreen assay).

-

Caption: Workflow for the formulation of lipid nanoparticles (LNPs).

Biological Activity and Signaling Pathways

Direct research on the specific biological activities and signaling pathway interactions of N-Hexadecyl diethanolamine is limited. However, insights can be drawn from the well-studied, structurally related endogenous compound, Palmitoylethanolamide (PEA) , and the parent molecule, diethanolamine .

Insights from Palmitoylethanolamide (PEA)

PEA (N-(2-Hydroxyethyl)hexadecanamide) is an endogenous fatty acid amide known for its anti-inflammatory, analgesic, and neuroprotective properties. A primary mechanism of action for PEA is the activation of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) , a nuclear receptor that regulates gene expression related to inflammation and lipid metabolism.

PPAR-α Signaling Pathway:

-

Ligand Binding: PEA enters the cell and binds to PPAR-α in the cytoplasm or nucleus.

-

Heterodimerization: The activated PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPAR-α/RXR complex translocates to the nucleus and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Transcriptional Regulation: This binding event modulates the transcription of genes involved in inflammation. For instance, it can inhibit the activity of pro-inflammatory transcription factors like NF-κB.

Given the structural similarity between N-Hexadecyl diethanolamine and PEA (both possess a 16-carbon chain and an ethanolamine head group), it is plausible that N-Hexadecyl diethanolamine could also interact with PPAR-α or other lipid-sensing nuclear receptors. However, this remains to be experimentally verified.

Caption: Simplified signaling pathway of Palmitoylethanolamide (PEA) via PPAR-α activation.

Considerations from Diethanolamine

Studies on the parent molecule, diethanolamine, have suggested potential biological effects, including the induction of choline deficiency in mice and a possible role in activating Wnt signaling. However, the addition of the long hexadecyl chain significantly alters the molecule's properties, making it more lipophilic and likely to interact with different biological targets. Therefore, extrapolating the biological effects of diethanolamine to N-Hexadecyl diethanolamine should be done with caution and requires experimental validation.

Conclusion

N-Hexadecyl diethanolamine is a compound with significant potential in various scientific and industrial fields due to its surfactant and antimicrobial properties. While there is a foundation of knowledge regarding its synthesis and general applications, this guide highlights the need for further research to fully characterize its physicochemical properties, optimize its use in formulations like lipid nanoparticles, and elucidate its specific biological activities and interactions with cellular signaling pathways. The provided protocols offer a starting point for researchers to explore this promising molecule, and the insights from related compounds suggest fertile ground for future investigation.

N-Hexadecyl diethanolamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Hexadecyl diethanolamine, a tertiary amine and diol with significant potential in various scientific and industrial applications. This document consolidates key chemical and physical data, outlines a detailed experimental protocol for its synthesis, and presents a logical framework for its potential applications based on its structural characteristics.

Core Chemical Data

N-Hexadecyl diethanolamine, also known by its IUPAC name 2-[hexadecyl(2-hydroxyethyl)amino]ethanol, is a long-chain alkyl diethanolamine. Its amphiphilic nature, stemming from a hydrophobic hexadecyl tail and a hydrophilic diethanolamine head, makes it a subject of interest for its surfactant and antimicrobial properties.[1]

| Property | Value | Source |

| CAS Number | 18924-67-9 | [1] |

| Molecular Weight | 329.6 g/mol | [1] |

| Molecular Formula | C20H43NO2 | [1] |

| Synonyms | Palmityldiethanolamine, N,N-bis(2-hydroxyethyl)hexadecylamine | [1] |

| Chemical Class | Tertiary Amine, Diol | [1] |

Physicochemical Properties

| Property | Estimated Value/Characteristic | Basis of Estimation |

| Appearance | Waxy solid or viscous liquid at room temperature. | Long alkyl chain likely increases the melting point compared to diethanolamine, which is a solid at room temperature. |

| Boiling Point | Expected to be significantly higher than diethanolamine (269°C) and likely to decompose before boiling at atmospheric pressure.[2] | Increased molecular weight and van der Waals forces. |

| Melting Point | Expected to be higher than diethanolamine (28°C).[2] | Increased molecular weight and molecular packing. |

| Density | Expected to be less than water, likely in the range of 0.8-0.9 g/cm³. | Long hydrocarbon chain decreases density. |

| Solubility | Poorly soluble in water; soluble in organic solvents such as ethanol, acetone, and benzene. | The hydrophobic hexadecyl chain dominates its solubility profile. Diethanolamine is miscible with water. |

| Vapor Pressure | Expected to be very low at room temperature. | High molecular weight and strong intermolecular forces. Diethanolamine has a vapor pressure of <1 Pa at 20°C.[3] |

Experimental Protocol: Synthesis of N-Hexadecyl Diethanolamine

A common and effective method for the synthesis of N-Hexadecyl diethanolamine is the N-alkylation of diethanolamine with an alkyl halide, such as 1-bromohexadecane. This nucleophilic substitution reaction is a standard procedure in organic synthesis.

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of N-Hexadecyl diethanolamine.

Materials and Reagents:

-

Diethanolamine (reagent grade)

-

1-Bromohexadecane (reagent grade)

-

Anhydrous potassium carbonate (K2CO3) or another suitable non-nucleophilic base

-

Acetonitrile (anhydrous) or another suitable polar aprotic solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve diethanolamine (1.0 equivalent) and a slight excess of anhydrous potassium carbonate (e.g., 1.5 equivalents) in anhydrous acetonitrile.

-

Addition of Alkyl Halide: While stirring the mixture, add 1-bromohexadecane (1.0-1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-Hexadecyl diethanolamine.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

1-Bromohexadecane is an irritant; avoid skin and eye contact.

-

Acetonitrile is flammable and toxic; handle with care.

Potential Applications and Logical Relationships

The unique molecular structure of N-Hexadecyl diethanolamine suggests several potential areas of application, particularly in drug development and material science.

Figure 2: Logical relationships between the structure, properties, and potential applications of N-Hexadecyl diethanolamine.

The amphiphilic character of N-Hexadecyl diethanolamine makes it a potent surfactant, which is a critical property for the formulation of drug delivery systems such as nanoemulsions and liposomes.[1] The long alkyl chain can interact with lipophilic drugs, while the hydrophilic diethanolamine head can interface with aqueous environments, enhancing drug solubility and bioavailability.

Furthermore, long-chain N-alkyl diethanolamines have demonstrated antimicrobial activity.[1] This suggests potential applications in the development of antimicrobial coatings for medical devices or as an active ingredient in topical antiseptic formulations. The tertiary amine and diol functionalities also present opportunities for this molecule to act as a chelating agent for metal ions or as a reactive intermediate in the synthesis of more complex molecules and polymers.

Further research is warranted to fully elucidate the quantitative properties and biological activities of N-Hexadecyl diethanolamine to unlock its full potential in scientific and therapeutic applications.

References

The Solubility Profile of N-Hexadecyl Diethanolamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Hexadecyl diethanolamine, a cationic amphiphilic molecule with significant potential in drug delivery and formulation. Due to its dual hydrophobic and hydrophilic nature, understanding its solubility in various organic solvents is critical for its effective application. This document summarizes the available solubility information, presents a detailed experimental protocol for solubility determination, and visualizes a key application workflow.

Core Concepts: Structure and Solubility

N-Hexadecyl diethanolamine possesses a long C16 alkyl chain (hexadecyl group), which constitutes a significant nonpolar, hydrophobic tail. This is covalently bonded to a diethanolamine headgroup, which contains a tertiary amine and two hydroxyl groups, rendering it polar and hydrophilic. This amphiphilic structure dictates its solubility, making it generally more soluble in nonpolar and moderately polar organic solvents while exhibiting limited solubility in highly polar solvents and aqueous solutions, where it may form micelles.

Quantitative Solubility Data

Precise quantitative solubility data for N-Hexadecyl diethanolamine in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its amphiphilic structure, a qualitative solubility profile can be inferred. The long hydrophobic tail suggests good solubility in nonpolar solvents, while the polar headgroup allows for some interaction with more polar solvents.

Table 1: Qualitative Solubility of N-Hexadecyl Diethanolamine in Common Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility | Rationale |

| Nonpolar Solvents | |||

| Hexane | 1.88 | High | The long alkyl chain of N-Hexadecyl diethanolamine has strong van der Waals interactions with the nonpolar solvent. |

| Toluene | 2.38 | High | The nonpolar nature of toluene allows for favorable interaction with the hydrophobic tail of the molecule. |

| Chloroform | 4.81 | High | Chloroform can effectively solvate the hydrophobic alkyl chain. |

| Polar Aprotic Solvents | |||

| Ethyl Acetate | 6.02 | Moderate | Offers a balance of polar and nonpolar characteristics, allowing for some interaction with both ends of the molecule. |

| Acetone | 20.7 | Moderate to Low | The polarity of acetone may lead to less favorable interactions with the long hydrophobic tail. |

| Polar Protic Solvents | |||

| Ethanol | 24.55 | Moderate | The hydroxyl group of ethanol can interact with the diethanolamine headgroup, while the ethyl chain has some affinity for the alkyl tail. |

| Methanol | 32.7 | Moderate to Low | Increased polarity compared to ethanol may reduce the solubility of the hydrophobic chain. |

Note: This table provides an estimated qualitative solubility. Experimental verification is necessary for precise quantitative values.

Experimental Protocol: Determination of a Standard Solubility Profile

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

N-Hexadecyl diethanolamine (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of N-Hexadecyl diethanolamine and add it to a series of vials.

-

Pipette a precise volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a solvent-compatible filter (e.g., PTFE) to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of N-Hexadecyl diethanolamine.

-

-

Quantification:

-

Prepare a series of standard solutions of N-Hexadecyl diethanolamine of known concentrations.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of N-Hexadecyl diethanolamine in the diluted sample.

-

Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).

-

Visualization of an Experimental Workflow

The amphiphilic nature of N-Hexadecyl diethanolamine makes it a suitable candidate for the formation of liposomes, which are vesicular structures used in drug delivery. The following diagram illustrates a typical workflow for the preparation of liposomes incorporating this molecule.

Caption: Workflow for Liposome Preparation using N-Hexadecyl Diethanolamine.

This guide provides a foundational understanding of the solubility of N-Hexadecyl diethanolamine and a practical framework for its experimental determination. The visualized workflow highlights a key application in the field of drug delivery, underscoring the importance of its amphiphilic properties. For specific applications, it is imperative that researchers conduct their own quantitative solubility studies to ensure the successful formulation and performance of their systems.

An In-Depth Technical Guide to the Safe Handling of N-Hexadecyl Diethanolamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Hexadecyl diethanolamine, a tertiary amine and diol with applications as a surfactant, emulsifying agent, and in the synthesis of nanoparticles.[1] Due to the limited availability of specific safety data for N-Hexadecyl diethanolamine, this guide incorporates data from Diethanolamine (DEA), a closely related and primary precursor compound, to provide a thorough overview of the potential hazards and necessary precautions.

Hazard Identification and Classification

N-Hexadecyl diethanolamine is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification based on available data for similar compounds.

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2][3][4] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Kidney, Liver, Blood) through prolonged or repeated exposure if swallowed.[2] |

| Hazardous to the Aquatic Environment (Acute) | Category 2 | H401: Toxic to aquatic life.[2] |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[3][4] |

Hazard Pictograms:

Signal Word: Danger[3]

Physical and Chemical Properties

Quantitative data for N-Hexadecyl diethanolamine is limited. The following table includes data for the closely related Diethanolamine.

Table 2: Physical and Chemical Properties of Diethanolamine

| Property | Value | Source |

| Molecular Formula | C4H11NO2 | [6] |

| Molecular Weight | 105.14 g/mol | PubChem |

| Appearance | White, crystalline solid or colorless to yellow, syrupy liquid | [6] |

| Odor | Mild, ammonia-like | [6][7] |

| Melting Point | 27 °C | [7] |

| Boiling Point | 269.9 °C | [7] |

| Flash Point | 154.4 °C | [7] |

| Density | 1.0919 g/cm³ (at 20°C) | [7] |

| Solubility in Water | Miscible | [7] |

| log Pow (Octanol/Water Partition Coefficient) | -2.46 (at 25 °C) | [8] |

| Vapor Pressure | <0.01 mm Hg (at 20°C) | [7] |

| Autoignition Temperature | 662 °C | [5] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical to minimize exposure.

Engineering Controls

-

Ventilation: Work in a well-ventilated area.[9] Use a chemical fume hood for procedures that may generate dust, mists, or vapors.

-

Safety Showers and Eyewash Stations: Ensure easy access to safety showers and eyewash stations in the immediate work area.[5]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling N-Hexadecyl diethanolamine.

Caption: Recommended Personal Protective Equipment for handling N-Hexadecyl diethanolamine.

Table 3: Personal Protective Equipment Recommendations

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles are required.[7] A face shield should be worn when there is a splash hazard.[3] |

| Skin Protection | Wear chemical-resistant gloves such as Butyl rubber, Neoprene, or Nitrile.[3] Protective clothing, including a lab coat or apron, is necessary to prevent skin contact.[2][7] |

| Respiratory Protection | A NIOSH-approved respirator is required when dusts, vapors, or aerosols are generated, or if ventilation is inadequate.[7] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.

-

Handling: Avoid contact with skin, eyes, and clothing.[2][5] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][8] The substance is air-sensitive and hygroscopic.[8] Store away from incompatible materials such as strong oxidizing agents, acids, and copper alloys.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Caption: First aid procedures for exposure to N-Hexadecyl diethanolamine.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air.[7][8] If breathing becomes difficult or respiratory irritation persists, seek medical attention.[7] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the skin with large amounts of running water for at least 15 minutes.[7] Get medical attention immediately.[7] |

| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention, preferably from an ophthalmologist.[3] |

| Ingestion | If the person is conscious, rinse their mouth and give them two glasses of water to drink.[7] Do NOT induce vomiting.[3] Seek immediate medical attention.[3][7] |

Accidental Release and Firefighting Measures

Accidental Release

In case of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.[6]

-

Ventilate: Ensure adequate ventilation of the spill area.[6]

-

Contain: Prevent the spill from entering drains or waterways. Cover drains.

-

Absorb: For liquid spills, absorb with an inert material such as sand or earth.[6] For solid spills, moisten the material to avoid generating dust or use a HEPA-filter vacuum for cleanup.[6]

-

Collect and Dispose: Collect the absorbed material into a sealed container for disposal as hazardous waste.[6]

Firefighting

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[7]

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel along the ground, and can form explosive mixtures with air upon intense heating. Hazardous combustion products include carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7]

Toxicological and Ecotoxicological Information

Toxicological Data (Diethanolamine)

Table 5: Acute Toxicity Data for Diethanolamine

| Route | Species | Value | Guideline |

| Oral (LD50) | Rat | ca. 1100 mg/kg bw | OECD Guideline 401[7] |

| Inhalation (LC0, 8 hr) | Rat | 0.2 mg/L air | OECD Guideline 403[7] |

-

Skin Irritation: Moderately irritating to rabbit skin.[7]

-

Eye Irritation: Severely irritating to rabbit eyes.[7]

-

Chronic Toxicity: A two-year dermal exposure study in mice showed an increased incidence of liver and kidney tumors.[7]

Ecotoxicity Data (Diethanolamine)

Table 6: Ecotoxicity Data for Diethanolamine

| Organism | Endpoint | Value | Exposure Time |

| Fish (Pimephales promelas) | LC50 | 1,460 mg/L | 96 h |

| Water flea (Ceriodaphnia dubia) | EC50 | 30.1 mg/L | 48 h |

| Green algae (Pseudokirchneriella subcapitata) | ErC50 | 9.5 mg/L | 96 h |

Disposal Considerations

Dispose of N-Hexadecyl diethanolamine and its containers in accordance with local, regional, and national regulations. The material should be disposed of as hazardous waste.[5][6] Do not allow the product to enter drains or waterways.[6]

Experimental Protocols

Detailed experimental protocols for toxicity testing of N-Hexadecyl diethanolamine are not publicly available in the searched documents. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing. Key protocols relevant to the hazards identified for the related compound Diethanolamine include:

-

OECD Guideline 401: Acute Oral Toxicity

-

OECD Guideline 402: Acute Dermal Toxicity

-

OECD Guideline 403: Acute Inhalation Toxicity

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

-

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames test)

Researchers conducting studies with N-Hexadecyl diethanolamine should refer to these and other relevant OECD guidelines to ensure data quality and adherence to international standards.

References

- 1. N-Hexadecyl Diethanolamine|High-Purity Surfactant [benchchem.com]

- 2. petrolkimya.com.tr [petrolkimya.com.tr]

- 3. ictulsa.com [ictulsa.com]

- 4. actylislab.com [actylislab.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]

- 8. carlroth.com [carlroth.com]

- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]

An In-depth Technical Guide to N-Hexadecyl Diethanolamine: Physicochemical Characteristics, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexadecyl diethanolamine is a tertiary amine and a diol with amphiphilic properties, stemming from its long hydrophobic hexadecyl chain and a hydrophilic diethanolamine headgroup.[1] This unique structure underpins its utility as a surfactant, emulsifier, and antimicrobial agent, with emerging applications in nanotechnology and drug delivery systems.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of N-Hexadecyl diethanolamine, details established synthetic routes and purification methods, and explores its mechanism of action and applications, particularly within the pharmaceutical sciences.

Physicochemical Characteristics

Table 1: Physical and Chemical Properties of N-Hexadecyl diethanolamine

| Property | Value | Reference(s) |

| IUPAC Name | 2-[hexadecyl(2-hydroxyethyl)amino]ethanol | [1] |

| Synonyms | Palmityldiethanolamine, N,N-bis(2-hydroxyethyl)hexadecylamine | [1] |

| CAS Number | 18924-67-9 | [1] |

| Molecular Formula | C20H43NO2 | [1] |

| Molecular Weight | 329.56 g/mol | [1] |

| Appearance | Waxy solid | General knowledge |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Poorly soluble in water; soluble in organic solvents | General knowledge |

| pKa | Not specified | |

| logP | Not specified |

Synthesis and Purification

Several synthetic routes for N-Hexadecyl diethanolamine have been established, primarily involving the formation of the tertiary amine through N-alkylation of diethanolamine or the reaction of hexadecylamine with ethylene oxide.[1]

Experimental Protocols

2.1.1. Synthesis via N-Alkylation of Diethanolamine

This widely used laboratory-scale method involves the direct alkylation of diethanolamine with a hexadecyl halide, such as 1-bromohexadecane.[1] The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of diethanolamine attacks the electrophilic carbon of the hexadecyl bromide.[1]

-

Materials: Diethanolamine, 1-bromohexadecane, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or ethanol).

-

Procedure:

-

Dissolve diethanolamine and the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add 1-bromohexadecane to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

2.1.2. Synthesis via Ethoxylation of Hexadecylamine

In an industrial setting, N-Hexadecyl diethanolamine can be synthesized by the direct ethoxylation of hexadecylamine with ethylene oxide under controlled temperature and pressure.[1]

-

Materials: Hexadecylamine, ethylene oxide, and a suitable catalyst (e.g., a strong base).

-

Procedure:

-

Charge hexadecylamine and the catalyst into a suitable pressure reactor.

-

Heat the mixture to the desired reaction temperature.

-

Introduce ethylene oxide into the reactor at a controlled rate, maintaining the desired pressure.

-

After the addition is complete, allow the reaction to proceed until the desired degree of ethoxylation is achieved.

-

Cool the reactor and purify the product.

-

2.1.3. Synthesis via Amidation and Reduction

A versatile two-step method involves the amidation of a fatty acid or its methyl ester with diethanolamine, followed by the reduction of the resulting amide.[1]

-

Step 1: Amidation

-

React palmitic acid or methyl palmitate with diethanolamine, often with a catalyst and removal of water or methanol to drive the reaction to completion, to form N,N-bis(2-hydroxyethyl)hexadecanamide.

-

-

Step 2: Reduction

-

Reduce the amide using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF), to yield N-Hexadecyl diethanolamine.

-

Purification

Purification of the crude N-Hexadecyl diethanolamine is crucial to remove unreacted starting materials and byproducts. Common techniques include:

-

Column Chromatography: Given the basic nature of the amine, silica gel chromatography can be challenging due to strong adsorption. Using a silica gel column deactivated with a small percentage of triethylamine in the eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective.[2] Alternatively, alumina chromatography can be employed.[[“]]

-

Acid-Base Extraction: This classic method for purifying amines involves dissolving the crude product in a water-immiscible organic solvent and washing with a dilute aqueous acid solution (e.g., HCl). The protonated amine will move to the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. The solvent is then dried and evaporated to yield the purified product.

Chemical Reactivity and Analysis

N-Hexadecyl diethanolamine possesses two hydroxyl groups and a tertiary amine, making it a polyfunctional molecule capable of undergoing various chemical reactions such as esterification, oxidation, and quaternization.[1]

Analytical Methods

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexadecyl chain (a triplet for the terminal methyl group around 0.88 ppm and a large multiplet for the methylene groups between 1.2-1.6 ppm), as well as signals for the methylene groups adjacent to the nitrogen and oxygen atoms of the diethanolamine moiety.

-

¹³C NMR: The carbon-13 NMR spectrum will provide distinct signals for each carbon atom in the molecule, confirming the presence of the long alkyl chain and the diethanolamine headgroup.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-Hexadecyl diethanolamine would display characteristic absorption bands:

-

A broad O-H stretching band in the region of 3300-3500 cm⁻¹.

-

C-H stretching bands for the alkyl chain between 2850-2960 cm⁻¹.

-

C-N stretching vibrations in the fingerprint region.

3.1.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is a suitable technique for the analysis of N-Hexadecyl diethanolamine. The protonated molecule [M+H]⁺ is expected to be observed at a mass-to-charge ratio (m/z) of approximately 330.33.[1]

Applications in Drug Development

The amphiphilic nature of N-Hexadecyl diethanolamine drives its applications in drug formulation and delivery.

Surfactant and Emulsifying Agent

As a surfactant, it can be used to stabilize oil-in-water emulsions, which are common formulations for poorly water-soluble drugs. It lowers the interfacial tension between the oil and water phases, preventing coalescence of the dispersed oil droplets.

Nanoparticle Formulation for Drug Delivery

N-Hexadecyl diethanolamine and similar long-chain amines can self-assemble in aqueous solutions to form nanostructures such as micelles and vesicles.[4] These nanoparticles can encapsulate hydrophobic drugs within their core, increasing their solubility and bioavailability.

Antimicrobial Activity and Mechanism of Action

N-alkyl diethanolamines, particularly those with long alkyl chains like the hexadecyl derivative, exhibit antimicrobial properties.[1] The primary mechanism of action is the disruption of the bacterial cell membrane.

The positively charged headgroup of the protonated amine interacts electrostatically with the negatively charged components of the bacterial cell wall and membrane.[5][6] This is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.[4][5]

Visualizations

Diagrams

Caption: General workflow for the synthesis and purification of N-Hexadecyl diethanolamine.

Caption: Mechanism of antimicrobial action of N-Hexadecyl diethanolamine.

Caption: Self-assembly of N-Hexadecyl diethanolamine into a drug-loaded micelle.

References

- 1. N-Hexadecyl Diethanolamine|High-Purity Surfactant [benchchem.com]

- 2. actylislab.com [actylislab.com]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Amphiphilic Character of N-Hexadecyl Diethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexadecyl diethanolamine is a tertiary amine featuring a long hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic diethanolamine head, rendering it a molecule of significant amphiphilic character.[1] This dual nature drives its self-assembly in aqueous solutions and dictates its functionality as a surfactant, emulsifier, and a component in advanced drug delivery systems. This technical guide provides an in-depth exploration of the amphiphilic properties of N-Hexadecyl diethanolamine, including its physicochemical characteristics, methods for its synthesis and analysis, and its applications in drug development. Due to the limited availability of specific experimental data for N-Hexadecyl diethanolamine, this guide will utilize data from the structurally similar and well-characterized cationic surfactant, Hexadecyltrimethylammonium bromide (CTAB), as a representative example to illustrate key amphiphilic concepts.

Physicochemical Properties of Amphiphiles

The amphiphilic nature of molecules like N-Hexadecyl diethanolamine is quantified by several key parameters that describe their behavior at interfaces and in solution. These properties are crucial for understanding and predicting their performance in various applications, including drug formulation and delivery.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[2] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[2] Above the CMC, the surface becomes saturated with surfactant molecules, and any additional surfactant molecules form micelles in the bulk of the solution, leading to a plateau in surface tension.[2]

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. The HLB value is crucial for selecting the appropriate surfactant for a specific application, such as emulsification, solubilization, or wetting.

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. Amphiphilic molecules like N-Hexadecyl diethanolamine are surface-active agents, meaning they can significantly reduce the surface tension of a liquid, typically water. This property is a direct consequence of their tendency to adsorb at the air-water interface, with their hydrophobic tails oriented away from the water and their hydrophilic heads remaining in the aqueous phase.

Table 1: Physicochemical Properties of a Representative C16 Cationic Surfactant (Hexadecyltrimethylammonium Bromide - CTAB)

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | 0.92 - 1.0 mM in water | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | ~10 | [3] |

| Aggregation Number | 61 (in water at 25°C) | [1] |

| Molecular Weight | 364.45 g/mol |

Note: The data presented is for Hexadecyltrimethylammonium bromide (CTAB) as a representative C16 cationic surfactant due to the limited availability of specific experimental data for N-Hexadecyl diethanolamine.

Experimental Protocols

The characterization of the amphiphilic properties of N-Hexadecyl diethanolamine involves several key experimental techniques. Detailed methodologies for synthesis and property determination are outlined below.

Synthesis of N-Hexadecyl Diethanolamine

A common laboratory-scale synthesis of N-Hexadecyl diethanolamine involves the alkylation of diethanolamine with hexadecyl bromide.[1]

Materials:

-

Diethanolamine

-

Hexadecyl bromide

-

A suitable base (e.g., sodium carbonate)

-

An organic solvent (e.g., ethanol or acetonitrile)

Procedure:

-

Dissolve diethanolamine and the base in the chosen solvent in a reaction flask.

-

Slowly add hexadecyl bromide to the reaction mixture while stirring.

-

Heat the reaction mixture under reflux for a specified period to ensure the completion of the reaction.

-

After cooling, the reaction mixture is filtered to remove any inorganic salts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified, for example, by distillation or chromatography, to obtain pure N-Hexadecyl diethanolamine.

A similar process for the preparation of N-alkyl diethanolamines involves reacting a dialkanolamine with an alkyl sulfate in the presence of an aqueous solution of sodium carbonate.[4] The reaction is typically conducted at a temperature between 20 and 150 °C for 1 to 4 hours.[4]

Determination of Critical Micelle Concentration (CMC) by Tensiometry (Wilhelmy Plate Method)

This method involves measuring the surface tension of a series of surfactant solutions of varying concentrations.

Materials:

-

N-Hexadecyl diethanolamine (or a representative surfactant like CTAB)

-

High-purity water

-

Tensiometer with a Wilhelmy plate

Procedure:

-

Solution Preparation: Prepare a stock solution of the surfactant in high-purity water at a concentration well above the expected CMC. A series of dilutions are then prepared from the stock solution.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Begin with the most dilute surfactant solution.

-

Measure the surface tension of the solution using the Wilhelmy plate. Ensure the plate is clean and properly positioned at the air-water interface.

-

Record the surface tension value once it stabilizes.

-

Repeat the measurement for each of the prepared solutions, progressing from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will typically show two distinct linear regions. The point where these two lines intersect is the Critical Micelle Concentration (CMC).[5]

-

Role in Drug Delivery Systems

The amphiphilic nature of N-Hexadecyl diethanolamine makes it a valuable component in the design of drug delivery systems, particularly in the formation of nanoparticles and liposomes. These nanocarriers can encapsulate therapeutic agents, enhance their solubility, protect them from degradation, and facilitate their targeted delivery to specific cells or tissues.

Liposome Formation and Drug Encapsulation

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can be formulated to include other amphiphilic molecules like N-Hexadecyl diethanolamine to modify their properties. Hydrophobic drugs can be entrapped within the lipid bilayer, while hydrophilic drugs can be encapsulated in the aqueous core.[6]

The following diagram illustrates a general workflow for the preparation of drug-loaded liposomes using the thin-film hydration method.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. 溴化十六烷基三甲铵 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US2451942A - Preparation of n-alkyl diethanolamines - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Critical Micelle Concentration of N-Hexadecyl Diethanolamine and a Representative Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction to N-Hexadecyl Diethanolamine and Surfactant Aggregation

N-Hexadecyl diethanolamine is a tertiary amine and a diol, possessing an amphiphilic molecular structure with a long hydrophobic hexadecyl (C16) tail and a hydrophilic diethanolamine headgroup.[1] This structure allows it to act as a cationic surfactant, reducing surface tension at interfaces and forming micelles in solution.[1]

The critical micelle concentration (CMC) is a fundamental property of any surfactant. It is defined as the concentration above which surfactant monomers spontaneously associate to form organized aggregates, or micelles.[2][3] Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, a sharp change in various physicochemical properties of the solution is observed, such as surface tension, conductivity, and osmotic pressure.[2][3] This parameter is crucial in numerous applications, including drug delivery, solubilization of hydrophobic compounds, and formulation of detergents and personal care products.

Critical Micelle Concentration Data for a C16 Analog: Hexadecyltrimethylammonium Bromide (CTAB)

Given the absence of specific CMC data for N-Hexadecyl diethanolamine, the following table summarizes the well-established CMC values for CTAB in aqueous solutions.

| Surfactant | Molecular Formula | Method | Temperature (°C) | Solvent | CMC (mM) | Reference |

| Hexadecyltrimethylammonium Bromide (CTAB) | C₁₉H₄₂BrN | Conductivity | 25 | Water | 0.907 ± 0.04 | [2] |

| Hexadecyltrimethylammonium Bromide (CTAB) | C₁₉H₄₂BrN | Surface Tension | 25 | Water | ~0.9 | [4] |

| Hexadecyltrimethylammonium Bromide (CTAB) | C₁₉H₄₂BrN | Streaming Potential | 25 | Water | 0.93 | [5][6] |

| Hexadecyltrimethylammonium Bromide (CTAB) | C₁₉H₄₂BrN | General | Room Temp. | Water | 0.92 to 1.0 | [1] |

Experimental Protocol: CMC Determination by Conductivity Measurement

The conductometric method is a precise and straightforward technique for determining the CMC of ionic surfactants like CTAB.[2][3] It relies on the change in the mobility of charge carriers when individual surfactant ions aggregate into micelles.

Principle

Below the CMC, the specific conductivity of an ionic surfactant solution increases linearly with concentration, as the surfactant exists as dissociated monomers. Above the CMC, while the overall conductivity continues to rise with the addition of more surfactant, the slope of the conductivity versus concentration plot decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and a fraction of the counterions become associated with the micelle, reducing the total number of effective charge carriers. The CMC is identified as the concentration at the intersection of the two linear portions of the plot.[2]

Materials and Equipment

-

High-purity Hexadecyltrimethylammonium Bromide (CTAB)

-

Deionized or distilled water with low conductivity

-

Conductivity meter with a temperature-compensated probe

-

Thermostated water bath or magnetic stirrer with a temperature controller

-

Calibrated glassware (volumetric flasks, pipettes, burette)